molecular formula C19H21NO2 B14988238 3-(4-ethoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one

3-(4-ethoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B14988238
M. Wt: 295.4 g/mol
InChI Key: NVTNHGOONGBKHZ-UHFFFAOYSA-N
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Description

3-[(4-Ethoxyphenyl)methyl]-1-ethyl-2,3-dihydro-1H-indol-2-one is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The presence of the ethoxyphenyl and ethyl groups further modifies its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ethoxyphenyl)methyl]-1-ethyl-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions

    Preparation of Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with 4-ethoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethyl iodide and a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethoxyphenyl)methyl]-1-ethyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(4-ethoxyphenyl)methyl]-1-ethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A potent hallucinogen with a similar indole core structure.

Uniqueness

3-[(4-Ethoxyphenyl)methyl]-1-ethyl-2,3-dihydro-1H-indol-2-one is unique due to the specific combination of the ethoxyphenyl and ethyl groups attached to the indole core. This structural modification can result in distinct biological activities and potential therapeutic applications compared to other indole derivatives .

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

3-[(4-ethoxyphenyl)methyl]-1-ethyl-3H-indol-2-one

InChI

InChI=1S/C19H21NO2/c1-3-20-18-8-6-5-7-16(18)17(19(20)21)13-14-9-11-15(12-10-14)22-4-2/h5-12,17H,3-4,13H2,1-2H3

InChI Key

NVTNHGOONGBKHZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)CC3=CC=C(C=C3)OCC

Origin of Product

United States

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